![molecular formula C18H32N2O8S2 B3087441 N-[t-Butoxycarbonyl]-l-cystine methyl ester CAS No. 1173670-56-8](/img/structure/B3087441.png)

N-[t-Butoxycarbonyl]-l-cystine methyl ester

Übersicht

Beschreibung

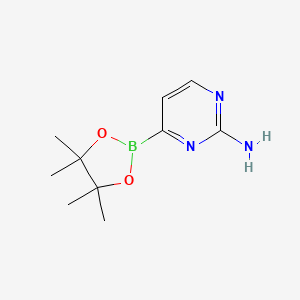

“N-[t-Butoxycarbonyl]-l-cystine methyl ester” is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . This compound can further be converted to dehydroalanine .

Synthesis Analysis

The synthesis of this compound involves the use of di-tert-butyl dicarbonate under basic conditions . The reaction can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound includes a carbonyl group, which is a key feature of esters . The presence of this group significantly influences the compound’s reactivity and physical properties .Chemical Reactions Analysis

The reactions of this compound are typical of esters. For instance, it can undergo hydrolysis in the presence of a strong acid to yield a carboxylic acid and an alcohol . Other synthetic pathways to esters also exist .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a liquid form, an optical activity of [α]22/D +21°, c = 7.5 in chloroform, a refractive index n20/D 1.475 (lit.), a boiling point of 214 °C (lit.), and a density of 1.143 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Inhibition of L-Cystine Crystal Growth

This compound has been used in research related to the inhibition of L-Cystine crystal growth . L-Cystine kidney stones affect more than 20,000 individuals in the United States alone . Current therapies are often ineffective and produce adverse side effects . The growth of L-Cystine crystals is a critical step in stone pathogenesis . The most effective molecular imposters for crystal growth inhibition were L-Cystine mimics, particularly L-Cystine diesters and diamides .

Understanding Genetic Diseases

The study of this compound is important for providing a better understanding of cystinuria and cystinosis . These are genetic diseases affecting the metabolism of cysteine and the kidney function, leading to the generation of L-Cystine crystals . Recently, the presence of L-Cysteine crystal has been underlined in the case of cystinosis .

Characterization of Abnormal Deposits

The discrepancy between L-Cystine and L-Cysteine has been investigated by theoretical and experimental infrared spectra (IR), X-ray diffraction (XRD) as well as Raman spectra . This aims to obtain a better characterization of abnormal deposits related to these two genetic pathologies .

Modifying Perovskite Solar Cells

Although not directly mentioned in the search results, similar compounds like L-Cysteine have been used to modify the interface between mesoporous TiO2 (mp-TiO2) and perovskite in solar cells . The incorporation of L-Cysteine increases the power conversion efficiency (PCE) from 11.5% to 14.4% . It’s possible that “N,N’-DiBoc-DL-Cystine dimethyl ester” could have similar applications in the field of solar energy.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[[3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNNBRJCNKRNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[t-Butoxycarbonyl]-l-cystine methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087409.png)

![(2E)-3-{3-[(4-Iodo-3,5-dimethyl-1H-pyrazol-1-YL)-methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3087417.png)

![(1S,2S,5R)-3-[2-(2-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087434.png)

![(1S,2S,5R)-3-[2-(3-thienyl)acetyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3087436.png)

![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)

![2,2'-Bis[n,n-bis(biphenyl-4-yl)amino]9,9-spiro-bifluorene](/img/structure/B3087463.png)

![2,2'-Bis[N,N-bis(4-methoxyphenyl)amino]9,9-spiro-bifluorene](/img/structure/B3087470.png)